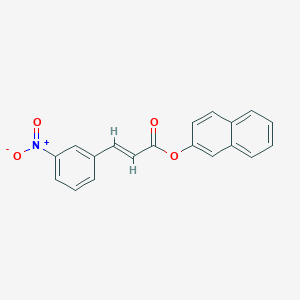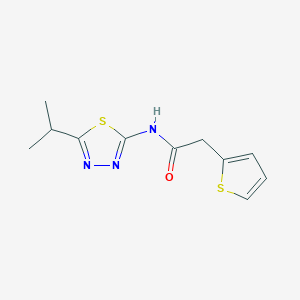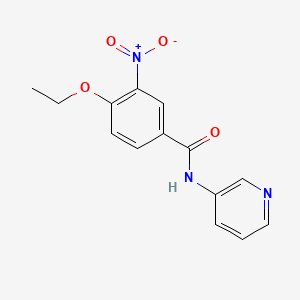
2-naphthyl 3-(3-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthyl 3-(3-nitrophenyl)acrylate, also known as NNA, is a chemical compound that belongs to the family of nitrophenyl acrylates. NNA is a yellow crystalline powder that is widely used in scientific research due to its unique properties.
Mechanism of Action
2-naphthyl 3-(3-nitrophenyl)acrylate is a fluorescent probe that binds to proteins through non-covalent interactions. The binding of 2-naphthyl 3-(3-nitrophenyl)acrylate to a protein causes a shift in its fluorescence spectrum, which can be used to monitor the binding of small molecules to the protein. The mechanism of action of 2-naphthyl 3-(3-nitrophenyl)acrylate is based on the principle of fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
2-naphthyl 3-(3-nitrophenyl)acrylate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used in vitro for scientific research purposes only.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-naphthyl 3-(3-nitrophenyl)acrylate is its high sensitivity and specificity for protein-ligand interactions. It has a high quantum yield and a large Stokes shift, which makes it an ideal probe for studying protein-ligand interactions. However, 2-naphthyl 3-(3-nitrophenyl)acrylate has some limitations, such as its limited solubility in aqueous solutions and its susceptibility to photobleaching.
Future Directions
There are several future directions for the use of 2-naphthyl 3-(3-nitrophenyl)acrylate in scientific research. One direction is the development of new fluorescent probes based on the structure of 2-naphthyl 3-(3-nitrophenyl)acrylate. Another direction is the use of 2-naphthyl 3-(3-nitrophenyl)acrylate in high-throughput screening assays for drug discovery. Additionally, 2-naphthyl 3-(3-nitrophenyl)acrylate can be used in the development of biosensors for the detection of small molecules in biological samples.
Synthesis Methods
2-naphthyl 3-(3-nitrophenyl)acrylate can be synthesized using a two-step process. The first step involves the synthesis of 2-naphthol from naphthalene, which is then converted to 2-naphthyl acrylate by reacting it with acryloyl chloride. The second step involves the nitration of 2-naphthyl acrylate with nitric acid to produce 2-naphthyl 3-(3-nitrophenyl)acrylate.
Scientific Research Applications
2-naphthyl 3-(3-nitrophenyl)acrylate is widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been used to study the binding of small molecules to proteins, such as enzymes and receptors. 2-naphthyl 3-(3-nitrophenyl)acrylate has also been used to study the binding of proteins to DNA and RNA.
properties
IUPAC Name |
naphthalen-2-yl (E)-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(11-8-14-4-3-7-17(12-14)20(22)23)24-18-10-9-15-5-1-2-6-16(15)13-18/h1-13H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLNUZROGLZQBE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
naphthalen-2-yl (E)-3-(3-nitrophenyl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5690143.png)

![1-{1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5690163.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5690165.png)
![[4-({1-[4-(diethylamino)benzoyl]pyrrolidin-3-yl}methyl)phenyl]methanol](/img/structure/B5690173.png)
![(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5690183.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5690191.png)

![8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
![N-allyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5690216.png)

![N-[2-(3,3-diphenylpiperidin-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5690228.png)